molecular formula C13H10N2 B3053920 2-Phenylpyrazolo[1,5-a]pyridine CAS No. 56983-95-0

2-Phenylpyrazolo[1,5-a]pyridine

Cat. No.: B3053920
CAS No.: 56983-95-0
M. Wt: 194.23 g/mol
InChI Key: HFOAXDYGZAQNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrazolo[1,5-a]pyridine is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring. It is a heterocyclic compound with significant interest in medicinal chemistry and material science due to its unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the reaction of dimethyl acetylenedicarboxylate or methyl 3-phenylpropiolate with pyridinium N-imine, followed by fluorination using Selectfluor reagent . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination of this compound with Selectfluor reagent results in the formation of 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .

Scientific Research Applications

2-Phenylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a mitogen-activated protein kinase 1 inhibitor, which plays a role in various cellular signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenylpyrazolo[1,5-a]pyridine include:

Uniqueness

This compound is unique due to its specific structural features, such as the fused pyrazole and pyridine rings and the attached phenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenylpyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-15(12)14-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAXDYGZAQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575873
Record name 2-Phenylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56983-95-0
Record name 2-Phenylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine was prepared by the following procedure. A solution of 2-(phenylethynyl)pyridine (3.2 g, 0.018 mol) in dichloromethane (20 mL) was cooled to 0° C. in an ice bath. A solution of O-mesitylenesulfonylhydroxylamine in dichloromethane was added dropwise, keeping the temperature below 5° C. The mixture was stirred for 30 minutes, then ethyl ether was added to precipitate a solid (5–7 g). The solid was filtered off, washed with ethyl ether and dried. The solid was re-dissolved in DMF and solid K2CO3 (4.5 g, 0.033 mol) was added in small portions. After stirring 2 h, water (100 mL) was added to the mixture, followed by extraction with dichloromethane. The organics were dried over magnesium sulfate, filtered, and evaporated to an orange oil (2.3 g). Chromatography on silica with dichloromethane eluent yielded the 2-(phenylethynyl)pyridine in 83% yield, mp 110° C. 1H NMR and mass spectra analysis confirmed the structure.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylpyrazolo[1,5-a]pyridine
Reactant of Route 2
2-Phenylpyrazolo[1,5-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-Phenylpyrazolo[1,5-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-Phenylpyrazolo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-Phenylpyrazolo[1,5-a]pyridine
Reactant of Route 6
Reactant of Route 6
2-Phenylpyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.